molecular formula C6H7N3O2 B11919026 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide

6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide

Cat. No.: B11919026
M. Wt: 153.14 g/mol
InChI Key: XLVJQDACWYBJAH-UHFFFAOYSA-N
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Description

6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide is a heterocyclic compound featuring a partially saturated pyrazine ring with a methyl group at position 6, a ketone at position 5, and a carboxamide substituent at position 2. Notably, 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (CAS 77168-83-3, molecular formula C₆H₆N₂O₃, molecular weight 154.12) is documented as a research chemical used in building block synthesis . The carboxamide variant likely shares similar synthetic utility but may exhibit distinct solubility, reactivity, or biological activity due to the amide functional group.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5-methyl-6-oxo-1H-pyrazine-3-carboxamide

InChI

InChI=1S/C6H7N3O2/c1-3-6(11)8-2-4(9-3)5(7)10/h2H,1H3,(H2,7,10)(H,8,11)

InChI Key

XLVJQDACWYBJAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CNC1=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with acetic anhydride, followed by oxidation. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid.

    Reduction: Formation of 6-Methyl-5-hydroxy-4,5-dihydropyrazine-2-carboxamide.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

The mechanism by which 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide exerts its effects is primarily through its interaction with biological macromolecules. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural Analogs Without Methyl Substituents

  • 5-Hydroxypyrazinamide (5-oxo-4,5-dihydropyrazine-2-carboxamide; CAS 13924-96-4) :
    • Molecular Formula : C₅H₅N₃O₂ (MW 139.11) .
    • Key Differences : Lacks the 6-methyl group, reducing steric hindrance and lipophilicity.
    • Applications : Studied as a metabolite or precursor in pharmaceutical research. Its lack of methyl substitution may influence metabolic stability compared to the target compound .

Pyrazoline-Based Derivatives

  • Compound 2o (): A dihydropyrazole carboxamide with methoxyphenyl substituents. Structure: Contains a pyrazoline core (five-membered ring) vs. the pyrazine core (six-membered ring) of the target compound. The pyrazoline ring’s saturation may enhance binding affinity compared to dihydropyrazines .

Imidazolinone Herbicides

  • Imazamox and Imazethapyr () :
    • Structure : Feature a dihydroimidazolone ring fused to pyridine, differing from the pyrazine backbone.
    • Applications : Used as herbicides targeting acetolactate synthase (ALS). The oxo group in these compounds mimics the ketone in the target compound but serves a distinct agrochemical role .

Heterocyclic Amines in Food ()

  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Structure: Contains an imidazopyridine ring with an amino group, contrasting with the carboxamide-substituted dihydropyrazine. Toxicity: Carcinogenic in rodents via DNA adduct formation.

Fused-Ring Pyrazine Derivatives

  • 6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid () :
    • Structure : Triazolo-pyrazine fusion with a methoxyphenyl group.
    • Applications : Supplier data suggest research use, highlighting the role of fused rings in modulating bioactivity .
  • N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide (CAS 1775524-78-1; ): Molecular Formula: C₁₃H₁₂N₄O₃ (MW 272.26).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide (Target) C₆H₇N₃O₂* 153.14* 6-methyl, 5-keto, 2-carboxamide Research building block (inferred)
5-Hydroxypyrazinamide C₅H₅N₃O₂ 139.11 5-keto, 2-carboxamide Metabolic studies
Compound 2o C₂₀H₁₉N₃O₄ 365.38 Dihydropyrazole, methoxyphenyl APN inhibition (anticancer)
Imazamox C₁₅H₁₉N₃O₄ 305.33 Imidazolinone, pyridine Herbicide
N-(2-Furylmethyl)-6-methyl-4-oxo-... C₁₃H₁₂N₄O₃ 272.26 Furylmethyl, pyrazolo-pyrazine Pharmaceutical research

*Theoretical values for the target compound, inferred from analogs.

Key Findings and Implications

  • Structural Influence on Activity: The 6-methyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-methylated analogs like 5-hydroxypyrazinamide.
  • Toxicity Considerations: Unlike food-derived heterocyclic amines (e.g., PhIP), the carboxamide group and lack of amino substituents in the target compound suggest lower carcinogenic risk .

Biological Activity

6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C6H8N2O2
  • Molecular Weight: 140.14 g/mol
  • IUPAC Name: 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide

The structure of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide features a pyrazine ring with a carboxamide functional group, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. A study highlighted the compound's ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

Table 1: Antimicrobial Efficacy of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cellular assays, it showed promising results in inhibiting the proliferation of cancer cell lines. Notably, it demonstrated cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values indicating significant potency .

Table 2: Cytotoxicity of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
A54920
HeLa25

The biological activity of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: In cancer cells, it appears to induce apoptotic pathways, leading to cell death.
  • Interference with Cellular Metabolism: The compound's structure allows it to interact with metabolic pathways critical for microbial growth and tumor survival.

Case Studies and Research Findings

Several case studies have reported on the efficacy of this compound in different biological contexts:

  • Antimicrobial Study: A recent investigation assessed the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated a notable reduction in bacterial load in treated groups compared to controls.
  • Cancer Research: In a study focusing on its anticancer properties, researchers found that treatment with 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide led to a significant decrease in tumor size in xenograft models .

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